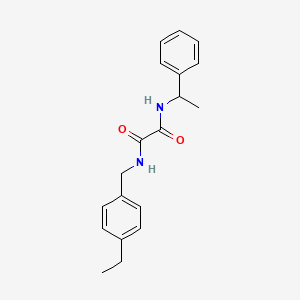![molecular formula C22H26N4O5 B3984091 4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine](/img/structure/B3984091.png)
4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine
Descripción general
Descripción
4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine, also known as MNI-137, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit significant pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of phosphodiesterases, which are involved in the degradation of cyclic nucleotides. It also inhibits the activity of histone deacetylases, which play a crucial role in gene expression. This compound has also been shown to interact with various receptors, including serotonin receptors, dopamine receptors, and adenosine receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. The compound has also been found to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, leading to its potential use as an antidepressant and anxiolytic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine is its broad range of pharmacological activities. The compound has been shown to exhibit significant anticancer, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antitumor, and antiviral activities. The compound has also been shown to possess antipsychotic, anxiolytic, and antidepressant properties.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-30-19-5-2-17(3-6-19)23-8-10-25(11-9-23)22(27)20-16-18(26(28)29)4-7-21(20)24-12-14-31-15-13-24/h2-7,16H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXNIOQXGVZLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



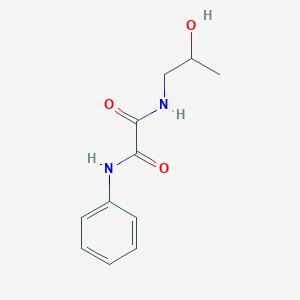
![1-[1-methyl-2-(phenylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B3984021.png)
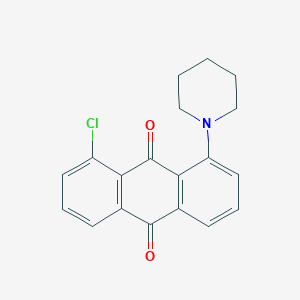
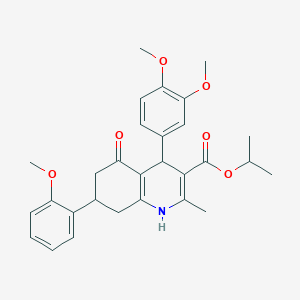

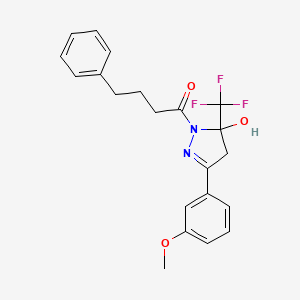
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B3984062.png)

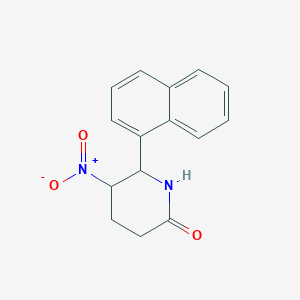
![methyl 4-[({2-[(3,4-dimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B3984090.png)

